4-Bromoisoxazol-5-amine
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Overview
Description
4-Bromoisoxazol-5-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions.
Mechanism of Action
Target of Action
4-Bromoisoxazol-5-amine, also known as 4-bromo-1,2-oxazol-5-amine, has been found to exhibit antagonistic activity against the GABA A receptor . The GABA A receptor is a potential target for the treatment of epilepsy, anxiety, and sleep disorders .
Mode of Action
It is known that the interaction results in changes in the receptor’s function, potentially altering the transmission of signals in the nervous system .
Biochemical Pathways
Given its interaction with the gaba a receptor, it is likely that it affects the gabaergic system, which plays a crucial role in inhibitory neurotransmission .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its antagonistic activity against the GABA A receptor. This could result in changes in neuronal excitability and neurotransmission, potentially affecting various neurological processes .
Biochemical Analysis
Biochemical Properties
Isoxazole derivatives, to which 4-Bromoisoxazol-5-amine belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Isoxazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects
Molecular Mechanism
Isoxazole derivatives are synthesized through various methods, most commonly through (3 + 2) cycloaddition reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoxazol-5-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for constructing isoxazole rings. The reaction conditions often require a catalyst such as copper(I) or ruthenium(II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Bromoisoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of amines or other reduced forms.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce amines .
Scientific Research Applications
4-Bromoisoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Isoxazole: The parent compound with a similar structure but without the bromine and amine groups.
4-Chloroisoxazol-5-amine: A similar compound with a chlorine atom instead of bromine.
5-Amino-3-methylisoxazole: Another derivative with a methyl group at the third position.
Uniqueness: 4-Bromoisoxazol-5-amine is unique due to the presence of both bromine and amine groups, which can significantly influence its reactivity and biological activity compared to other isoxazole derivatives .
Properties
IUPAC Name |
4-bromo-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O/c4-2-1-6-7-3(2)5/h1H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYZYNGBKVRPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=C1Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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